4-methoxy-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[1-(4-methylphenyl)sulfonyl-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S/c1-4-21(28)26-13-15-27(16-14-26)24(30)23(34(31,32)20-11-5-17(2)6-12-20)25-22(29)18-7-9-19(33-3)10-8-18/h5-12,23H,4,13-16H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBVBSIECQWIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer therapy and antiviral applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.46 g/mol
The structural formula includes a methoxy group, a piperazine moiety, and a tosyl group, which are significant for its biological interactions.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in the modulation of lysophosphatidic acid (LPA) levels, which are implicated in various pathologies including cancer and inflammation .
- Antiviral Activity : Related derivatives have demonstrated antiviral properties, particularly against Hepatitis B Virus (HBV), by increasing intracellular levels of the antiviral protein APOBEC3G (A3G) . This suggests potential for broader antiviral applications.
Anticancer Activity
The compound's anticancer potential is notable, particularly in inhibiting tumor growth and proliferation. It has been reported to be effective against various cancer types, including:
- Solid Tumors : Effective in treating solid tumors such as lung, prostate, and breast cancers.
- Mechanism : The anticancer activity is linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
The following table summarizes the IC50 values reported for related compounds:
Antiviral Activity
In vitro studies have shown that derivatives exhibit significant antiviral activity against HBV:
- IC50 Values :
Case Studies
Several case studies highlight the effectiveness of compounds similar to this compound:
- Study on Antiviral Efficacy :
-
Anticancer Trials :
- Clinical trials exploring the efficacy of related compounds in solid tumors showed promising results with manageable toxicity profiles.
- Patients exhibited improved outcomes with combination therapies involving these compounds alongside traditional chemotherapeutics.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-methoxy-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, including colorectal carcinoma and breast cancer, suggesting that this compound may serve as a lead structure for the development of new anticancer agents .
Antimicrobial Properties
There is growing interest in the antimicrobial potential of benzamide derivatives. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the inhibition of key enzymes or disruption of bacterial cell wall synthesis, making this class of compounds valuable in addressing antibiotic resistance .
Neurological Applications
The piperazine moiety in the compound suggests possible applications in treating neurological disorders. Piperazine derivatives have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. Research indicates that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, potentially leading to new treatments for mood disorders .
Case Study 1: Anticancer Evaluation
A study evaluating a series of benzamide derivatives found that modifications similar to those present in This compound resulted in compounds with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU). The most potent derivatives inhibited tumor growth in xenograft models, highlighting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Testing
In another study, benzamide derivatives were tested against various microbial strains using the minimum inhibitory concentration (MIC) method. Compounds structurally related to This compound showed strong antimicrobial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli, indicating their potential as new antibiotics .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Features of Comparable Benzamide Derivatives
| Compound Name | Substituents | Key Features | Properties/Applications |
|---|---|---|---|
| Target Compound | 4-methoxy, 2-oxo-2-(4-propionylpiperazin-1-yl), 1-tosylethyl | Tosyl (electron-withdrawing), propionylpiperazine (polar), oxo (H-bonding) | High solubility; potential kinase inhibition |
| 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide | 4-bromo, 4-methoxy, 2-nitro | Bromo (halogen bonding), nitro (electron-withdrawing) | Crystallography studies; halogen-mediated packing |
| 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide (MPiCB) | 4-methoxy, piperidine-1-carbonothioyl | Thiono (S donor), carbonyl (O donor) | Metal coordination (bivalent/trivalent ions) |
| 4-methoxy-N-(4-methoxyphenyl)benzamide | 4-methoxy, 4-methoxyphenyl | Dual methoxy (electron-donating) | NMR reference for H-bonding shifts |
| 4-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | 4-methoxy, quinolinyl-propanoyl | Quinoline (aromatic heterocycle), propanoyl | Bioactive scaffold (e.g., receptor binding) |
Hydrogen Bonding and Crystallinity
The target compound’s oxo and amide groups facilitate hydrogen bonding, critical for crystal lattice stability. Comparatively, 4-methoxy-N-(4-methoxyphenyl)benzamide exhibits NH resonances at 7.64 ppm (Δδ 2.03 ppm downfield shift in derivatives), linked to stronger intramolecular H-bonding (N-H⋯O distances: 2.22–2.24 Å) . In contrast, brominated analogs like 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide display halogen bonding (Br⋯O/N interactions), enhancing crystallinity . The target’s asymmetric unit (two molecules) may reduce packing efficiency relative to simpler derivatives .
Metal Coordination and Reactivity
MPiCB’s thiono and carbonyl groups enable selective coordination with bivalent/trivalent metal ions (e.g., Cu²⁺, Fe³⁺), whereas monovalent ions (e.g., Na⁺) bind preferentially via sulfur . The target compound lacks thiono groups but includes a sulfonyl moiety, which may weakly coordinate via oxygen. This difference limits its utility in metal-catalyzed reactions compared to MPiCB .
Preparation Methods
Acid Chloride-Mediated Amidation
4-Methoxybenzoic acid is converted to its amide via activation with pivaloyl chloride, a method validated for analogous benzamides.
Procedure :
- 4-Methoxybenzoic acid (3.28 mmol) is refluxed with pivaloyl chloride (1 eq.) in toluene for 16 hours.
- The crude product is washed with NaHCO₃ and water, yielding 4-methoxybenzamide in 71% yield.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | Reflux (110°C) |
| Yield | 71% |
| Characterization | ¹H NMR, ¹³C NMR, GC-MS |
Functionalization of the Ethyl Backbone
Tosylation of 2-Oxoethyl Intermediate
The 1-tosylethyl group is introduced via sulfonation of 2-aminoethanol, followed by oxidation to the ketone.
Procedure :
- 2-Aminoethanol is treated with p-toluenesulfonyl chloride (TsCl) in pyridine to form 1-tosylethanolamine.
- Oxidation with Jones reagent (CrO₃/H₂SO₄) yields 2-oxo-1-tosylethane.
Key Data :
| Parameter | Value |
|---|---|
| Oxidizing Agent | Jones reagent |
| Yield (Oxidation) | 85–90% (estimated) |
Synthesis of 4-Propionylpiperazine
N-Propionylation of Piperazine
Piperazine is acylated with propionyl chloride under basic conditions.
Procedure :
- Piperazine (1 eq.) is stirred with propionyl chloride (1.1 eq.) in dichloromethane (DCM) at 0°C.
- Triethylamine (2 eq.) is added to scavenge HCl, yielding 4-propionylpiperazine in 89% purity.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0°C → room temperature |
| Yield | 89% |
Final Coupling Reaction
Amide Bond Formation
The 4-methoxybenzamide is coupled to the 2-oxo-1-tosylethyl intermediate, followed by substitution with 4-propionylpiperazine.
Procedure :
- Activation : 4-Methoxybenzamide (1 eq.) is treated with HATU in DMF to form the activated ester.
- Coupling : The activated ester reacts with 2-oxo-1-tosylethylamine (1 eq.) in DMF, yielding the secondary amide.
- Piperazine Substitution : The tosyl group is displaced by 4-propionylpiperazine (1.2 eq.) in acetonitrile at 60°C for 12 hours.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Activation | HATU, DMF, rt, 1h | 95% |
| Coupling | DMF, rt, 4h | 78% |
| Substitution | Acetonitrile, 60°C, 12h | 82% |
Analytical Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
